2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride

Analytical Chemistry Chemical Procurement Small Molecule Scaffold

Researchers conducting SAR campaigns on imidazole-piperidine scaffolds often default to 4-substituted analogs, overlooking the unique conformational and pharmacophoric space of 2-substituted isomers. 2-(4-Phenyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS 1803592-92-8) fills this gap as a chemically orthogonal scaffold for diversity-oriented synthesis and fragment-based screening libraries. • 2-Substitution on imidazole yields distinct 3D geometry vs. published 4-substituted δ-opioid scaffolds, enabling novel IP generation • Dihydrochloride salt form provides aqueous solubility advantageous for in vitro assay preparation • ≥95% purity; for research use only. Ships ambient; not classified as hazardous.

Molecular Formula C14H19Cl2N3
Molecular Weight 300.2 g/mol
CAS No. 1803592-92-8
Cat. No. B1471182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride
CAS1803592-92-8
Molecular FormulaC14H19Cl2N3
Molecular Weight300.2 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=NC=C(N2)C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C14H17N3.2ClH/c1-2-6-11(7-3-1)13-10-16-14(17-13)12-8-4-5-9-15-12;;/h1-3,6-7,10,12,15H,4-5,8-9H2,(H,16,17);2*1H
InChIKeyBJBCFKXOPUJUOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Phenyl-1H-imidazol-2-yl)piperidine Dihydrochloride (CAS 1803592-92-8) Procurement Specification and Structural Identity


2-(4-Phenyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS 1803592-92-8) is a synthetic heterocyclic small molecule comprising a piperidine ring linked at the 2-position to a 4-phenyl-substituted imidazole moiety, formulated as the dihydrochloride salt. The compound has a molecular formula of C₁₄H₁₉Cl₂N₃ and a molecular weight of 300.2 g/mol . Vendor specifications indicate purity of ≥95%, and the compound is intended exclusively for laboratory research use . It is a member of the 4-phenyl-1H-imidazol-2-yl piperidine derivative class, a scaffold area that has been explored for potential CNS-relevant activity [1].

Procurement Risk of 2-(4-Phenyl-1H-imidazol-2-yl)piperidine Dihydrochloride Analog Substitution: Critical Distinction Between 2-Substituted and 4-Substituted Imidazole-Piperidine Scaffolds


The substitution position of the piperidine ring on the imidazole core is a critical determinant of molecular geometry, electronic distribution, and consequently target binding. The target compound is a 2-substituted imidazole-piperidine, whereas the only published biological data in this chemical space pertains to 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives—compounds with piperidine attachment at the imidazole 4-position rather than the 2-position [1]. This positional isomerism results in distinct three-dimensional conformations and pharmacophore presentation, which can profoundly alter receptor recognition and functional activity. Generic substitution with a 4-substituted analog would invalidate any SAR assumptions based on the 4-position scaffold literature and introduce uncharacterized risk to experimental reproducibility [2].

2-(4-Phenyl-1H-imidazol-2-yl)piperidine Dihydrochloride (CAS 1803592-92-8) Evidence Inventory and Quantitative Data Gap Assessment


Purity Specification for 2-(4-Phenyl-1H-imidazol-2-yl)piperidine Dihydrochloride Procurement

The commercial specification for 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride includes a purity of 95% as reported by multiple vendors . This is a standard purity threshold for research-grade small molecule scaffolds intended for initial screening or synthetic derivatization. No comparator purity data for positional isomers or structurally related analogs are available from a common vendor source to enable direct quantitative comparison.

Analytical Chemistry Chemical Procurement Small Molecule Scaffold

Lack of Beta-1 Adrenergic Receptor Affinity for Structurally Related Scaffold as Negative Control Evidence

A related 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivative (ChEMBL ID: CHEMBL1201265) was tested for binding affinity towards the human Beta-1 adrenergic receptor and exhibited no measurable affinity (AC50 >30,000 nM) [1]. This negative result for the 4-substituted scaffold provides a reference point for expected low adrenergic off-target activity within the broader chemical class, though it cannot be directly applied to the 2-substituted target compound without independent verification.

GPCR Pharmacology Adrenergic Receptor Off-Target Screening

Delta-Opioid Receptor Agonist Activity of 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives as Class Benchmark

The 4-phenyl-4-[1H-imidazol-2-yl]-piperidine scaffold has been characterized as a novel class of selective δ-opioid receptor agonists. The most potent and selective compound from this series (Compound 18a) exhibited a Kᵢ of 18 nM at the δ-opioid receptor, >258-fold selectivity over the μ-opioid receptor, and 28-fold selectivity over the κ-opioid receptor, with full agonist activity demonstrated by an EC₅₀ of 14 nM in the [³⁵S]GTPγS functional assay [1]. In contrast, the unsubstituted core scaffold 4-phenyl-4-[1H-imidazol-2-yl]-piperidine showed substantially weaker agonist potency with an EC₅₀ of 1,480 nM in the same assay system [2]. The target compound differs by substitution at the imidazole 2-position, and no activity data exist for this specific isomer.

Opioid Receptor Pharmacology Delta-Opioid Agonist CNS Drug Discovery

Procurement and Research Use Scenarios for 2-(4-Phenyl-1H-imidazol-2-yl)piperidine Dihydrochloride (CAS 1803592-92-8) Based on Current Evidence


Chemical Scaffold Diversification and Library Enrichment

This compound is appropriately procured as a distinct 2-substituted imidazole-piperidine scaffold building block for inclusion in diversity-oriented synthesis collections or fragment-based screening libraries. Its value derives from occupying a unique chemical space position (imidazole 2-substitution) that is chemically orthogonal to the better-characterized 4-substituted analogs [1]. This enables exploration of structure-activity relationships across substitution patterns within the same core pharmacophore family.

Medicinal Chemistry Lead Generation and SAR Exploration

In medicinal chemistry programs targeting δ-opioid receptors or other GPCRs, this compound serves as a starting point for parallel SAR campaigns alongside 4-substituted analogs. The absence of biological data for this specific isomer creates an opportunity to establish novel intellectual property and determine whether 2-position substitution yields distinct pharmacological profiles relative to the published 4-substituted series [1]. The dihydrochloride salt form provides aqueous solubility advantageous for in vitro assay preparation.

Analytical Reference Standard for Positional Isomer Differentiation

This compound may be procured as a reference standard for the development of analytical methods (e.g., HPLC, LC-MS) capable of distinguishing between 2-substituted and 4-substituted imidazole-piperidine positional isomers. Such methods are critical for quality control in synthetic chemistry workflows where isomeric purity must be verified .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.